molecular formula C11H19Cl2N3O2 B14735447 Murexine chloride hydrochloride CAS No. 6032-82-2

Murexine chloride hydrochloride

Cat. No.: B14735447
CAS No.: 6032-82-2
M. Wt: 296.19 g/mol
InChI Key: VQMMZOYNQZNRJF-UHFFFAOYSA-N
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Description

Murexine chloride hydrochloride (commonly referred to as murexine) is a bioactive choline ester predominantly isolated from the hypobranchial glands of muricid mollusks, such as Dicathais orbita . Structurally, it is identified as β-imidazolyl-4(5)-acrylcholine or urocanylcholine, characterized by an imidazole ring linked to an acryloyl group and a choline moiety (Figure 1a) . Murexine exhibits potent neuromuscular blocking activity via selective binding to nicotinic acetylcholine receptors (nAChRs), with minimal affinity for muscarinic receptors .

Its pharmacological effects include transient muscle relaxation, demonstrated in both in vitro (e.g., frog rectus abdominis assays) and in vivo models (e.g., paralysis in rabbits and dogs at 3 mg/kg) . Clinically, intravenous administration (1 mg/kg) in humans induces short-term paralysis (3–6 minutes), making it historically relevant for surgical procedures requiring brief muscular relaxation . Additionally, murexine plays a critical ecological role in muricid reproduction, where it facilitates larval sedation and egg capsule maturation .

Properties

CAS No.

6032-82-2

Molecular Formula

C11H19Cl2N3O2

Molecular Weight

296.19 g/mol

IUPAC Name

2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride;hydrochloride

InChI

InChI=1S/C11H17N3O2.2ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;;/h4-5,8-9H,6-7H2,1-3H3;2*1H

InChI Key

VQMMZOYNQZNRJF-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.Cl.[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Murexine chloride hydrochloride can be synthesized through the esterification of urocanic acid with choline. The synthetic product is obtained according to the procedure of Pasini, Vercellone, and Erspamer (1952), which has been improved over time . The reaction involves the use of acetone as a solvent and requires careful control of reaction conditions to ensure high purity and yield.

Industrial Production Methods

The industrial production of this compound involves the extraction of the hypobranchial bodies from molluscs, followed by acetone extraction and purification. The synthetic product is then obtained through a series of chemical reactions, ensuring that the final product is at least 95% pure .

Chemical Reactions Analysis

Types of Reactions

Murexine chloride hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmacological studies and applications.

Scientific Research Applications

Murexine chloride hydrochloride has several scientific research applications, including:

Mechanism of Action

Murexine chloride hydrochloride exerts its effects by acting as a depolarizing neuromuscular blocking agent. It produces a contracture similar to acetylcholine in the frog rectus and a neuromuscular block in the rat diaphragm. These effects are not relieved by neostigmine but are antagonized by hexamethonium . The compound depolarizes the end-plate region, leading to a neuromuscular block .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Chemical Structure Source Pharmacological Action Clinical/Experimental Use
Murexine β-imidazolyl-4(5)-acrylcholine D. orbita hypobranchial gland Nicotinic receptor agonist; muscle relaxation (EC₅₀: 3 mg/kg in rats) Short-term surgical paralysis
Dihydromurexine Saturated analog (reduced acryloyl double bond) Muricidae species Weaker neuromuscular blocking activity compared to murexine Preclinical animal studies
N-Methylmurexine N-methylated imidazole ring Muricidae species Reduced receptor affinity due to steric hindrance Limited experimental use
Senecioylcholine Senecioyl (2-methylpropenoyl) group Muricidae species Comparable neuromuscular blocking; longer-lasting paralysis in dogs Preclinical trials
Tigloylcholine Tigloyl (2,3-dimethylacryloyl) isomer Muricidae species Similar potency to senecioylcholine; isomer-specific binding kinetics Experimental models

Key Observations :

Structural Modifications : Saturation (dihydromurexine) or methylation (N-methylmurexine) reduces potency, while senecioyl/tigloyl substitutions retain activity but alter pharmacokinetics .

Receptor Specificity : All analogs selectively target nAChRs, avoiding muscarinic effects, a hallmark of muricid choline esters .

Ecological Roles : Unlike analogs, murexine uniquely aids in muricid reproduction by transiently sedating larvae and relaxing maternal reproductive tracts during oviposition .

Analytical Detection Methods

  • Murexine : Detected via DIOS-MSI (desorption ionization on porous silicon mass spectrometry) in reproductive tissues , NMR (¹H and ¹³C) , and TLC .
  • Analogs : Similar techniques apply, but structural variations (e.g., methylation) necessitate tailored NMR or MS/MS fragmentation for identification .

Clinical and Preclinical Data

  • Murexine : Rapid clearance in humans limits clinical utility; replaced by synthetic analogs with longer durations .
  • Dihydromurexine : Lower efficacy makes it less viable for therapeutic applications .

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